molecular formula C18H24N2O B14073759 2,5-Diamino-1,6-diphenyl-3-hydroxyhexane

2,5-Diamino-1,6-diphenyl-3-hydroxyhexane

Cat. No.: B14073759
M. Wt: 284.4 g/mol
InChI Key: BIZHLXOOWGXFLC-UHFFFAOYSA-N
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Description

(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane is a chiral compound with significant importance in the pharmaceutical industry. It serves as a key intermediate in the synthesis of HIV protease inhibitors such as lopinavir and ritonavir . This compound is characterized by its two amino groups, one hydroxyl group, and two phenyl groups attached to a hexane backbone, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane typically begins with L-phenylalanine. The process involves several steps, including N,O-benzylation, cyanidation, Grignard reaction, and reduction . The key intermediate, (2S,3S,5S)-5-amino-2-dibenzylamino-1,6-diphenylhexan-3-ol, is obtained and subsequently subjected to debenzylation to yield the final product .

Industrial Production Methods

In industrial settings, the production of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane involves the purification of its crystalline acid addition salt. This method ensures high purity and yield, which is crucial for its application in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane involves its interaction with specific molecular targets and pathways. In the context of HIV protease inhibitors, the compound acts by inhibiting the protease enzyme, which is essential for the maturation of the virus. This inhibition prevents the virus from replicating and spreading .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane apart is its specific configuration and functional groups, which make it a highly effective intermediate in the synthesis of antiviral drugs. Its ability to undergo various chemical reactions also adds to its versatility and utility in scientific research and industrial applications .

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2,5-diamino-1,6-diphenylhexan-3-ol

InChI

InChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2

InChI Key

BIZHLXOOWGXFLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N

Origin of Product

United States

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